molecular formula C13H14FNO4 B14709673 [(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate CAS No. 21461-36-9

[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate

Cat. No.: B14709673
CAS No.: 21461-36-9
M. Wt: 267.25 g/mol
InChI Key: CJNPRAJYYOIDOT-UKTHLTGXSA-N
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Description

[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate is an organic compound characterized by the presence of a fluorophenyl group, a nitro group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate typically involves the reaction of 4-fluorophenylacetate with nitroalkenes under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of compounds with different functional groups replacing the acetate group.

Scientific Research Applications

[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl acetate: Shares the fluorophenyl group but lacks the nitro and pentenyl groups.

    Nitrophenyl acetate: Contains a nitro group but lacks the fluorophenyl and pentenyl groups.

    Pent-4-enyl acetate: Contains the pentenyl group but lacks the fluorophenyl and nitro groups.

Uniqueness

[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate is unique due to the combination of the fluorophenyl, nitro, and pentenyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

21461-36-9

Molecular Formula

C13H14FNO4

Molecular Weight

267.25 g/mol

IUPAC Name

[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate

InChI

InChI=1S/C13H14FNO4/c1-10(16)19-8-2-3-13(15(17)18)9-11-4-6-12(14)7-5-11/h4-7,9H,2-3,8H2,1H3/b13-9+

InChI Key

CJNPRAJYYOIDOT-UKTHLTGXSA-N

Isomeric SMILES

CC(=O)OCCC/C(=C\C1=CC=C(C=C1)F)/[N+](=O)[O-]

Canonical SMILES

CC(=O)OCCCC(=CC1=CC=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

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